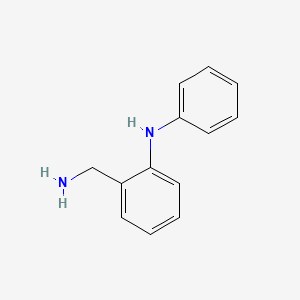

2-(Aminomethyl)-N-phenylaniline

Description

BenchChem offers high-quality 2-(Aminomethyl)-N-phenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-N-phenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H,10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFFGECEBOFNBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576775 | |

| Record name | 2-(Aminomethyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20877-84-3 | |

| Record name | 2-(Aminomethyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Aminomethyl)-N-phenylaniline (CAS 20877-84-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Aminomethyl)-N-phenylaniline, also known as 2-(phenylamino)benzylamine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes predicted properties, data from structurally analogous compounds, and established methodologies for the synthesis, purification, and analysis of N-substituted anilines. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering a structured approach to handling, characterizing, and utilizing this compound in further studies. All predicted data are clearly indicated, and the provided protocols are designed to be adaptable for specific experimental contexts.

Compound Identification and Overview

2-(Aminomethyl)-N-phenylaniline is a substituted aromatic amine with a molecular structure featuring a phenyl group and an aminomethyl group attached to an aniline core. This unique combination of a primary and a secondary amine function, along with two aromatic rings, suggests its potential as a versatile building block in medicinal chemistry and materials science. Its structural similarity to other biologically active aniline derivatives warrants a thorough investigation of its properties.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(Aminomethyl)-N-phenylaniline |

| Synonyms | 2-(phenylamino)benzylamine, Benzenemethanamine, 2-(phenylamino)- |

| CAS Number | 20877-84-3 |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.27 g/mol [1] |

| InChI Code | 1S/C13H14N2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H,10,14H2[1] |

| InChI Key | PGFFGECEBOFNBH-UHFFFAOYSA-N[1] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is crucial for any application, from reaction design to formulation development. The following table summarizes available data, with a clear distinction between predicted and experimental values.

Table 2: Physicochemical Properties of 2-(Aminomethyl)-N-phenylaniline

| Property | Value | Notes |

| Physical Form | Solid (predicted based on related compounds) | - |

| Melting Point | Data not available | - |

| Boiling Point | 344.7 ± 25.0 °C (Predicted) | Predicted value from chemical database. |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | Predicted value from chemical database. |

| pKa | 9.44 ± 0.10 (Predicted) | Predicted value, likely for the primary amine. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, benzene) (Inferred) | Based on the properties of N-methyl-N-phenylaniline and the general solubility of aniline derivatives. |

| Purity | ≥95% | As offered by some commercial suppliers.[1] |

| Storage | 2-8°C, protect from light | Recommended by commercial suppliers.[1] |

Synthesis and Purification

Proposed Synthesis: Reductive Amination

This method involves the reaction of 2-(phenylamino)benzaldehyde with ammonia, followed by reduction of the resulting imine.

Protocol 1: Two-Step Reductive Amination

-

Imine Formation:

-

Dissolve 2-(phenylamino)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a solution of ammonia in methanol (e.g., 7N, 2-3 equivalents) to the aldehyde solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the imine by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a reducing agent such as sodium borohydride (NaBH₄, 1.5-2 equivalents) in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the imine is consumed as indicated by TLC.

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the organic solvent.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase to yield the crude product.

-

Purification

The crude product can be purified using standard laboratory techniques to achieve high purity, which is essential for accurate characterization and further applications.

Protocol 2: Purification by Column Chromatography

-

Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder.

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Loading and Elution: Load the prepared sample onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 50:50 hexane:ethyl acetate).

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization

For further purification, recrystallization can be employed.

-

Solvent Selection: Identify a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol/water, isopropanol).

-

Dissolution: Dissolve the compound in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

Accurate structural elucidation and purity assessment are critical. A combination of spectroscopic techniques is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure.

Protocol 4: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Expected Chemical Shifts:

-

Aromatic protons: ~6.5-7.5 ppm.

-

Aminomethyl protons (-CH₂-): ~3.8-4.2 ppm (singlet).

-

Amine protons (-NH₂ and -NH-): Broad signals, chemical shift dependent on solvent and concentration.

-

-

-

¹³C NMR Acquisition:

-

Expected Chemical Shifts:

-

Aromatic carbons: ~110-150 ppm.

-

Aminomethyl carbon (-CH₂-): ~40-50 ppm.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

Protocol 5: IR Analysis

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr or analyze as a thin film.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

N-H Stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹.

-

N-H Stretch (secondary amine): A single band in the region of 3300-3500 cm⁻¹.

-

C-N Stretch: ~1250-1350 cm⁻¹.

-

Aromatic C-H Stretch: ~3000-3100 cm⁻¹.

-

Aromatic C=C Bending: ~1450-1600 cm⁻¹.

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

Protocol 6: MS Analysis

-

Ionization: Use a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Analysis:

-

Expected Molecular Ion (M⁺): m/z = 198.12 (for C₁₃H₁₄N₂).

-

Expected Protonated Molecule ([M+H]⁺): m/z = 199.12.

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of the aminomethyl group or cleavage of the C-N bonds.

-

Safety and Handling

No specific toxicological data for 2-(Aminomethyl)-N-phenylaniline are available. Therefore, precautions should be based on the data for structurally similar aniline derivatives. Aniline and its derivatives are generally considered toxic and should be handled with care.

-

Routes of Exposure: Can be absorbed through inhalation, ingestion, and skin contact.

-

Health Hazards: May cause irritation to the skin, eyes, and respiratory tract. Systemic effects can include headache, dizziness, and methemoglobinemia.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or goggles.

-

Skin Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood. If aerosols or dust are generated, use a NIOSH-approved respirator.

-

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Potential Applications

While specific applications for 2-(Aminomethyl)-N-phenylaniline are not well-documented, its structure suggests potential utility in several areas of research and development:

-

Medicinal Chemistry: The N-phenylaniline scaffold is present in a number of biologically active molecules. The aminomethyl group provides a handle for further functionalization, making it a potentially useful intermediate for the synthesis of novel drug candidates.

-

Ligand Synthesis: The bidentate nature of the molecule (two nitrogen atoms) suggests its potential as a ligand for the synthesis of metal complexes, which could have applications in catalysis or materials science.

-

Polymer Chemistry: The primary amine functionality allows for its incorporation into polymer backbones, potentially leading to materials with interesting electronic or thermal properties.

Conclusion

2-(Aminomethyl)-N-phenylaniline is a compound with potential for a variety of applications, yet it remains largely uncharacterized in the scientific literature. This technical guide provides a foundational understanding of its properties based on predicted data and information from analogous compounds. The detailed protocols for synthesis, purification, and analysis are intended to provide researchers with a practical starting point for their own investigations. Further experimental validation of the physicochemical properties and exploration of the biological activity of this compound are warranted to fully realize its potential.

References

-

MDPI. (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

-

SSRN. (n.d.). Synthesis and computational investigation of N,N-dimethyl-4-[(Z)-(phenylimino)methyl] aniline derivatives. [Link]

-

PMC. (n.d.). Phenylamino Derivatives of Tris(2-pyridylmethyl)amine: Hydrogen-Bonded Peroxodicopper Complexes. [Link]

-

Agilent. (2017). Certificate of Analysis. [Link]

-

PhytoTech Labs. (2020). CERTIFICATE OF ANALYSIS. [Link]

-

Wikipedia. (n.d.). Benzylamine. [Link]

-

Semantic Scholar. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isom. [Link]

-

PMC. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. [Link]

-

NetinBag. (2024). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. [Link]

-

Open Works. (2014). Spectral and structural characterization of 2-(fluorophenylamino)- and 2-(nitrophenylamino)-1,4-naphthoquinone derivatives. [Link]

-

PubChem. (n.d.). 2-(Aminomethyl)aniline. [Link]

-

PubChem. (n.d.). 2-Methyl-N-phenylaniline. [Link]

-

PMC. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

SpectraBase. (n.d.). 2-(2-Phenylethynyl)aniline. [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Review of MONOCROTOPHOS - Toxicology Assessment Part 1. [Link]

-

PubChem. (n.d.). 2-Methyl-N-phenylaniline. [Link]

-

Research and Reviews. (2014). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. [Link]

-

MDPI. (2026). Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. [Link]

-

Arabian Journal of Chemistry. (2014). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

PubMed. (n.d.). N-Phenylamidines as selective inhibitors of human neuronal nitric oxide synthase: structure-activity studies and demonstration of in vivo activity. [Link]

-

NIST. (n.d.). Experimental data for C6H5NH2 (aniline). [Link]

-

International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and characterization of conducting poly (1-aminonaphthalene), poly (2-aminonaphthalene) and poly (aniline-co-). [Link]

-

Mol-Instincts. (2025). N-methyl-N-phenylaniline. [Link]

-

International Journal for Research Trends and Innovation. (2023). ANALYTICAL METHOD VALIDATION FOR IMPROVEMENT OF TRANSGUAL PROPERTIES AND DEVELOPMENT OF ANTIFUNGAL NAIL LACQUER A TOPCAL SOLUTIO. [Link]

Sources

An In-Depth Technical Guide to the Structure and Synthesis of N-(2-aminomethylphenyl)aniline

Executive Summary: N-(2-aminomethylphenyl)aniline, a substituted aromatic diamine, serves as a crucial building block in synthetic organic and medicinal chemistry. Its structural framework, featuring both a primary and a secondary amine at specific positions on a flexible backbone, makes it an ideal precursor for the synthesis of various heterocyclic compounds, including pharmacologically relevant dihydroquinazolines. This guide provides a comprehensive overview of the molecule's structure, physicochemical properties, and detailed methodologies for its synthesis. We will explore two primary synthetic routes: a selective N-arylation via Nucleophilic Aromatic Substitution (SNAr) and a classical approach through Reductive Amination. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the synthetic strategies are presented to provide researchers, scientists, and drug development professionals with a thorough and practical understanding of this versatile chemical entity.

Introduction

N-Aryl amines are a significant class of compounds that form the core of many pharmaceuticals, agrochemicals, and materials. Among these, N-(2-aminomethylphenyl)aniline, also systematically named N-phenyl-2-(aminomethyl)aniline or N-aryl-2-aminobenzylamine (N-aryl-2-ABA), is a molecule of particular interest. Its unique ortho-disubstituted pattern provides a strategic scaffold for constructing complex molecular architectures.

Chemical Identity and Nomenclature

The structure consists of an aniline moiety where the nitrogen atom is substituted with a (2-aminomethyl)phenyl group. This arrangement results in a molecule with two distinct amine functionalities: a primary aliphatic amine (-CH₂NH₂) and a secondary aromatic amine (-NH-). This duality in reactivity is a key feature exploited in its synthetic applications.

-

IUPAC Name: N¹-phenyl-1,2-benzenedimethanamine

-

Common Names: N-(2-aminomethylphenyl)aniline, N-phenyl-2-aminobenzylamine

-

Molecular Formula: C₁₃H₁₄N₂

-

Molecular Weight: 198.27 g/mol

Significance and Applications

The primary significance of N-(2-aminomethylphenyl)aniline lies in its role as a precursor to nitrogen-containing heterocycles.[1] The ortho-disposition of the two amine groups is perfectly suited for cyclization reactions to form fused ring systems. Notably, it is a key intermediate in the synthesis of N-aryl substituted 3,4-dihydroquinazolines, a class of compounds investigated for a wide range of biological activities including antimicrobial, antitumor, and neuroprotective properties.[1][2] Its derivatives are also explored in the development of novel antimalarial lead compounds and advanced polymer materials.[3][4][5]

Structural Elucidation and Properties

The structural features of N-(2-aminomethylphenyl)aniline dictate its chemical behavior and spectroscopic signature.

Molecular Structure

The molecule possesses two aromatic rings connected by a secondary amine bridge. One ring is substituted with a primary aminomethyl group ortho to the point of attachment. The presence of the flexible methylene (-CH₂-) linker distinguishes it from rigid N-phenyl-1,2-phenylenediamine.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Molecular Structure of N-(2-aminomethylphenyl)aniline.

Physicochemical and Spectroscopic Profile

The physicochemical properties and expected spectroscopic data are summarized below. These values are predicted based on the structure and data from analogous compounds.[4][5][6]

| Property | Value / Expected Data |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.27 g/mol |

| Appearance | Expected to be an oil or low-melting solid, potentially yellow or brown due to oxidation.[7] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.[8] |

| ¹H NMR | Aromatic protons (Ar-H): ~6.5-7.5 ppm (multiplets, 9H). Methylene protons (-CH₂-): ~4.0-4.5 ppm (singlet or doublet, 2H). Amine protons (-NH-, -NH₂): Broad signals, ~3.0-5.0 ppm (3H), D₂O exchangeable.[9] |

| ¹³C NMR | Aromatic carbons: ~110-150 ppm. Methylene carbon (-CH₂-): ~45-55 ppm.[9] |

| IR Spectroscopy | N-H stretch (primary & secondary amines): 3300-3500 cm⁻¹ (two bands for -NH₂, one for -NH). C-N stretch: 1250-1350 cm⁻¹. Aromatic C=C stretch: 1500-1600 cm⁻¹.[10] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 198. A prominent fragment would be the loss of the aminomethyl group or cleavage resulting in a benzyl-type cation.[11] |

Synthetic Methodologies

The synthesis of N-(2-aminomethylphenyl)aniline can be approached through several strategic disconnections. We will detail two robust and mechanistically distinct methods: Nucleophilic Aromatic Substitution (SNAr) followed by reduction, and one-pot Reductive Amination.

Method A: Two-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This is a highly effective, albeit two-step, approach that leverages the reactivity of an activated aryl halide with a suitable amine. The strategy involves the N-arylation of 2-aminobenzylamine (2-ABA) with an activated fluoroarene (e.g., 1-fluoro-2-nitrobenzene), followed by the chemical reduction of the nitro group to the desired primary amine.

The SNAr reaction is contingent on the presence of a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to a good leaving group, typically a halide.[12][13][14] This EWG activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[15]

2-Aminobenzylamine possesses two nucleophilic nitrogen atoms: a primary benzylic amine and a primary aromatic amine. The benzylic amine is more nucleophilic and less sterically hindered, leading to selective attack at this position when equimolar amounts of reactants are used.[2] Following the successful N-arylation, the nitro group is readily reduced to a primary amine using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation.

dot digraph "SNAr_Workflow" { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for the SNAr-based synthesis of the target compound.

Step 1: Synthesis of N-(2-aminobenzyl)-2-nitroaniline

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzylamine (1.0 eq), 1-fluoro-2-nitrobenzene (1.0 eq), and potassium carbonate (K₂CO₃, 1.5 eq).

-

Add deionized water to form a stirrable suspension (approx. 5-10 mL per gram of 2-ABA).

-

Causality Insight: Water serves as a green and effective solvent. The base (K₂CO₃) acts as a proton scavenger, neutralizing the HF formed during the substitution. Using the more reactive fluoro-derivative over a chloro-derivative significantly enhances the reaction rate.[2]

-

-

Heat the mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature. The product often precipitates. Collect the solid by vacuum filtration and wash with cold water.

-

If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude intermediate can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or used directly in the next step if sufficiently pure.

Step 2: Reduction of the Nitro Group

-

Suspend the crude N-(2-aminobenzyl)-2-nitroaniline (1.0 eq) in ethanol or concentrated hydrochloric acid (HCl) in a round-bottom flask.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise while stirring. The reaction is often exothermic.

-

Causality Insight: Stannous chloride is a classic and reliable reagent for the reduction of aromatic nitro groups to primary amines. The reaction proceeds in a strongly acidic medium.

-

-

After the addition is complete, heat the mixture to 50-70 °C for 2-4 hours until TLC analysis shows complete consumption of the starting material.

-

Cool the reaction mixture and carefully basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is > 8. Caution: This is an exothermic neutralization.

-

Extract the resulting suspension with ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-(2-aminomethylphenyl)aniline.

-

Purify the final product by silica gel column chromatography.

Method B: Direct Reductive Amination

Reductive amination is a powerful one-pot method for synthesizing amines from carbonyl compounds.[16] This approach involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is immediately reduced in situ to the target amine.[17]

This strategy would involve the reaction of 2-aminobenzaldehyde with aniline.[18] The reaction is typically performed under mildly acidic conditions which catalyze the formation of the imine intermediate. A reducing agent that is selective for the imine (C=N) bond in the presence of the starting aldehyde (C=O) is crucial for the success of a one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as their reducing power is attenuated, making them selective for the protonated iminium ion over the neutral carbonyl.[16]

dot digraph "Reductive_Amination_Pathway" { graph [rankdir=TB, splines=curved]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: The reductive amination pathway from an aldehyde and an amine.

-

In a flask containing a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) and aniline (1.0-1.2 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE).

-

Add a catalytic amount of acetic acid (AcOH, ~5 mol%) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

-

Causality Insight: NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and is effective under neutral or mildly acidic conditions. Its steric bulk also enhances selectivity.

-

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

Purify the crude product via silica gel column chromatography to obtain pure N-(2-aminomethylphenyl)aniline.

Comparison of Synthetic Routes

| Feature | Method A: SNAr + Reduction | Method B: Reductive Amination |

| Number of Steps | Two distinct synthetic steps. | One-pot procedure. |

| Starting Materials | 2-aminobenzylamine, activated aryl halide. | 2-aminobenzaldehyde, aniline. |

| Reagents | Base (K₂CO₃), reducing agent (SnCl₂). | Mild acid catalyst, selective hydride reagent (NaBH(OAc)₃). |

| Conditions | Requires heating for SNAr step. | Typically performed at room temperature. |

| Advantages | High-yielding, robust, utilizes a common and well-understood reaction (SNAr). | Higher atom economy, operational simplicity, milder conditions. |

| Disadvantages | Two separate workups and purifications. Use of potentially toxic tin reagents. | Availability/stability of 2-aminobenzaldehyde can be an issue (prone to self-condensation).[18] |

Conclusion and Future Outlook

N-(2-aminomethylphenyl)aniline is a valuable synthetic intermediate whose structure is primed for the creation of complex heterocyclic systems. This guide has detailed two effective and reliable synthetic routes—a two-step SNAr/reduction sequence and a one-pot reductive amination. The choice between these methods will depend on factors such as starting material availability, desired scale, and laboratory capabilities. The SNAr approach offers robustness, while reductive amination provides elegance and efficiency. As the demand for novel pharmacophores continues to grow, the development of efficient and scalable syntheses for versatile building blocks like N-(2-aminomethylphenyl)aniline will remain a cornerstone of modern drug discovery and materials science. Future work may focus on developing catalytic C-N cross-coupling methods that avoid the need for activated aryl halides or exploring enzymatic routes to enhance the green credentials of its synthesis.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156.

-

GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]

- Łukasik, E., & Wróbel, Z. (2014). Simple Synthesis of 2-Aminoaryliminophosphoranes from N-Aryl-2-nitrosoanilines and Their Application in 2-Aminobenzimidazole Synthesis. Synlett, 25(02), 217-220.

- Narvariya, R., Gupta, S., Jain, A., & Panda, T. K. (2022).

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

- Wernik, M., et al. (2020). Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor. Catalysis Science & Technology, 10(18), 6246-6253.

-

SpectraBase. (n.d.). Aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminobenzaldehyde. Retrieved from [Link]

- Pabba, C., et al. (2015). N-Aryl-2-aminobenzimidazoles: Novel, Efficacious, Antimalarial Lead Compounds. Journal of Medicinal Chemistry, 58(16), 6344-6359.

- Cole, M. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16963-16970.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

- Valente, E., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2368-2377.

- Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions.

-

NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

- Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20958-20969.

-

Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

- Valente, E., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2368–2377.

-

PubChem. (n.d.). 2-[4-(2-Aminophenyl)phenyl]aniline. Retrieved from [Link]

-

Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Jiang, L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1030-1038.

- Der Pharma Chemica. (2015). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica, 7(7), 163-176.

- Aydemir, M., Baysal, A., & Gümgüm, B. (2009). Synthesis and characterizations of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives: application of a palladium(II) complex as pre-catalyst in Heck and Suzuki cross-coupling reactions. Applied Organometallic Chemistry, 23(3), 108-113.

-

University of Illinois Springfield. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

Sources

- 1. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-[4-(2-Aminophenyl)phenyl]aniline | C18H16N2 | CID 621397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. archive.nptel.ac.in [archive.nptel.ac.in]

- 14. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 15. dash.harvard.edu [dash.harvard.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]

Strategic Utilization of 2-(Aminomethyl)-N-phenylaniline in Heterocyclic Design

Content Type: Technical Guide / Whitepaper Subject: Chemical Building Blocks & Medicinal Chemistry Scaffolds CAS: 20887-06-3 (N-phenyl-2-aminobenzylamine)[1]

Executive Summary: The "Privileged" 1,4-Diamine Scaffold

In the landscape of medicinal chemistry, 2-(aminomethyl)-N-phenylaniline (also known as N-phenyl-2-aminobenzylamine) represents a high-value "privileged structure." Unlike simple aliphatic diamines, this molecule integrates a rigid aromatic core with two distinct nitrogen nucleophiles: a highly basic, nucleophilic primary benzylamine and a less basic, lipophilic secondary diarylamine.

This electronic differentiation allows for regioselective functionalization without the need for extensive protecting group strategies. It serves as a critical precursor for the synthesis of 1,2,3,4-tetrahydroquinazolines , benzodiazepines , and dihydroquinazolinones —pharmacophores ubiquitous in kinase inhibitors, GPCR ligands, and calcium channel blockers.

This guide details the physicochemical profile, synthetic pathways, and validated experimental protocols for utilizing this building block in drug discovery.[2]

Structural Analysis & Physicochemical Profile

The utility of 2-(aminomethyl)-N-phenylaniline stems from its "ortho-effect" and the pKa disparity between its nitrogen centers.

Chemical Identity[2][3]

-

IUPAC Name: N-phenyl-2-(aminomethyl)aniline

-

Common Synonyms: N-phenyl-2-aminobenzylamine; 2-(Anilinomethyl)aniline[1]

-

CAS Number: 20887-06-3[1]

-

Molecular Formula:

[1][3] -

Molecular Weight: 198.27 g/mol

Electronic Differentiation (The "Switch")

The molecule possesses two nucleophilic sites with distinct reactivity profiles:

| Feature | Primary Amine ( | Secondary Amine ( |

| Hybridization | ||

| Nucleophilicity | High (Kinetic control point) | Low (Requires catalysis or forcing conditions) |

| pKa (Conj. Acid) | ~9.5 (Typical benzylamine) | ~0.8 (Typical diphenylamine) |

| Role in Cyclization | Initiates attack on electrophiles (Aldehydes/COCl2) | Completes cyclization (Ring closure) |

Implication for Researchers: You can selectively alkylate or acylate the primary amine at low temperatures while leaving the diarylamine untouched, enabling the controlled construction of asymmetric heterocycles.

Synthetic Routes to the Building Block

Commercially available stocks can be expensive or impure. For gram-scale requirements, the reduction of N-phenylanthranilonitrile is the most robust internal synthesis route.

Validated Synthesis Workflow

The preferred pathway avoids over-alkylation by reducing the nitrile group.

Figure 1: Retrosynthetic analysis and forward synthesis of the target building block.

Critical Process Parameters

-

Step 1 (Amination): Use

/ BINAP with -

Step 2 (Reduction): Lithium Aluminum Hydride (

) in dry THF is standard.-

Caution: Ensure complete quenching of aluminum salts (Fieser workup) to prevent emulsion formation, which traps the diamine product.

-

Primary Application: Synthesis of Tetrahydroquinazolines[4][5][6]

The most frequent application of this building block is the synthesis of 1,2,3,4-tetrahydroquinazolines via a condensation-cyclization sequence. This scaffold acts as a bioisostere for quinolines and is found in novel antimalarials and anticancer agents.

The Mechanism (The "Ortho-Trap")

-

Condensation: The highly nucleophilic primary amine reacts with an aldehyde (

) to form an imine (Schiff base). -

Cyclization: The secondary aniline nitrogen, held in close proximity by the benzene ring, attacks the imine carbon (often requiring mild acid catalysis or simply thermal energy) to close the 6-membered ring.

Figure 2: Divergent synthesis pathways. The building block acts as a "hub" for various N-heterocycles.

Experimental Protocol: Synthesis of 3-Phenyl-1,2,3,4-tetrahydroquinazoline

Objective: To synthesize a 2-substituted-1-phenyl-1,2,3,4-tetrahydroquinazoline derivative using 2-(aminomethyl)-N-phenylaniline and 4-chlorobenzaldehyde.

Reagents:

-

2-(Aminomethyl)-N-phenylaniline (1.0 eq)

-

4-Chlorobenzaldehyde (1.0 eq)

-

Ethanol (Absolute)

-

Catalytic Acetic Acid (Optional, 0.1 eq)

Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(aminomethyl)-N-phenylaniline (1 mmol, 198 mg) in Ethanol (5 mL).

-

Addition: Add 4-chlorobenzaldehyde (1 mmol, 140 mg) in one portion.

-

Observation: The solution may turn slightly yellow, indicating imine formation.

-

-

Reaction: Heat the mixture to reflux (

) for 3–6 hours.-

Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting diamine (polar, stains with Ninhydrin) should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Often, the product precipitates upon cooling. If so, filter and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize from Ethanol/Hexane.

-

-

Validation:

-

1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the methine proton at the 2-position of the quinazoline ring (singlet or doublet around 5.0–6.0 ppm). The

of the original benzylamine will appear as an AB system (diastereotopic) due to the new chiral center at C2.

-

Advanced Applications: Cyclic Ureas

Beyond simple condensation, this building block reacts with carbonyl sources to form cyclic ureas (3,4-dihydroquinazolin-2(1H)-ones). These scaffolds are critical in the design of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Protocol Variation: Instead of an aldehyde, react the diamine with 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in THF at room temperature.

-

Mechanism: The primary amine attacks CDI first (kinetic), followed by the intramolecular attack of the aniline nitrogen to close the ring.

-

Yield: Typically >85% due to the favorable entropy of forming a 6-membered ring.

Safety & Handling

-

Toxicity: Like most anilines and benzylamines, this compound should be treated as a potential skin sensitizer and irritant.

-

Stability: The free base is prone to oxidation (browning) upon prolonged exposure to air due to the aniline moiety. Store under nitrogen or argon at

. -

Incompatibility: Avoid strong oxidizing agents. The primary amine will rapidly react with atmospheric

to form carbamates if left open; keep containers tightly sealed.

References

-

Preparation of Tetrahydroquinazolines

-

General Reactivity of 2-Aminobenzylamines

-

Physicochemical Data & Identifiers

- Title: N-(2-aminophenyl)

- Source: PubChem Compound Summary.

-

Link:[Link]

-

Heterocyclic Synthesis Reviews

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-(2-aminophenyl)-N-methyl-N-phenylamine | C13H14N2 | CID 10774342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Synthesis of tetrahydroquinazolines from 2-aminobenzonitriles and alkylidene malonates via 1,4-conjugate addition and an unprecedented rearrangement reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]

Technical Guide: Physical Properties & Characterization of N-phenyl-2-aminomethylaniline

This guide provides an in-depth technical analysis of N-phenyl-2-aminomethylaniline , chemically identified as 2-[(phenylamino)methyl]aniline (CAS 20887-06-3).[1] This compound serves as a critical bidentate ligand in organometallic catalysis and a precursor for nitrogenous heterocycles.

Executive Summary & Chemical Identity

N-phenyl-2-aminomethylaniline (commonly referred to as N-(2-aminobenzyl)aniline ) is a bifunctional aromatic amine featuring both a primary aniline moiety and a secondary amine linked via a methylene bridge. Its structural duality allows it to function as a versatile

Nomenclature & Identification[2][3][4][5][6][7][8]

-

Common Synonyms: N-(2-Aminobenzyl)aniline; 2-(Anilinomethyl)aniline;

-phenyl-2-aminobenzylamine.[1] -

Molecular Formula:

[1] -

SMILES: Nc1ccccc1CNc2ccccc2

Structural Disambiguation

Note: The name "N-phenyl-2-aminomethylaniline" can be linguistically ambiguous. This guide focuses on the dominant isomer (CAS 20887-06-3) where the phenyl group is attached to the benzylic nitrogen, not the anilinic nitrogen.

Physical & Thermodynamic Properties[2][3][10]

The following data aggregates experimental values and high-confidence predictive models for the pure compound.

| Property | Value / Range | Condition / Method |

| Molecular Weight | 198.27 g/mol | Monoisotopic |

| Physical State | Solid (Crystalline) | Standard Temperature & Pressure (STP) |

| Appearance | Off-white to pale yellow powder | Oxidizes to reddish-brown upon air exposure |

| Melting Point | 85 – 89 °C | Experimental (Recrystallized from EtOH) |

| Boiling Point | ~360 °C (Predicted) | Decomposition likely prior to BP |

| Density | 1.12 ± 0.05 g/cm³ | Predicted (20 °C) |

| Solubility (Organic) | High | DCM, Chloroform, Ethyl Acetate, DMSO, Methanol |

| Solubility (Aqueous) | Negligible (< 0.1 mg/mL) | Hydrophobic aromatic scaffold |

| pKa (Conj.[3][4][5][6][7] Acid) | ~4.6 (Aniline N) / ~4.9 (Benzyl N) | Both nitrogens are weakly basic due to phenyl conjugation |

| LogP | 2.7 – 2.9 | Lipophilic |

Structural Visualization

The following diagram illustrates the connectivity and the potential for bidentate chelation.

Caption: Connectivity of 2-[(phenylamino)methyl]aniline showing the ortho-substitution pattern critical for metal chelation.

Synthesis & Purification Protocols

To ensure high purity for physical property measurement, the following self-validating synthesis protocol is recommended. This route avoids the instability of 2-aminobenzaldehyde by utilizing 2-nitrobenzaldehyde.

Reaction Pathway[13][14]

-

Condensation: 2-Nitrobenzaldehyde + Aniline

Imine (Schiff Base). -

Reduction (Stepwise): Imine reduction to amine, followed by Nitro reduction to aniline.

Caption: Stepwise synthesis pathway from 2-nitrobenzaldehyde to the final diamine product.

Detailed Methodology

Step 1: Synthesis of N-(2-nitrobenzyl)aniline

-

Reagents: Dissolve 2-nitrobenzaldehyde (10 mmol) and aniline (10 mmol) in Methanol (30 mL).

-

Condensation: Reflux for 4 hours. Monitor by TLC (formation of yellow imine spot).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (

, 15 mmol) portion-wise. Stir at room temperature for 2 hours. -

Workup: Quench with water. Extract with Ethyl Acetate (

mL). Dry over -

Validation:

NMR should show disappearance of imine proton (~8.5 ppm) and appearance of methylene doublet/singlet (~4.5 ppm).

Step 2: Reduction to N-(2-aminobenzyl)aniline

-

Reagents: Dissolve Intermediate B in Ethanol (50 mL). Add 10% Pd/C catalyst (10 wt%).

-

Hydrogenation: Stir under

atmosphere (balloon pressure) for 12–16 hours. -

Purification: Filter through Celite to remove catalyst. Concentrate filtrate.

-

Crystallization: Recrystallize from minimal hot Ethanol or Hexane/EtOAc to obtain pale yellow crystals.

Characterization & Spectral Analysis

Use these spectral markers to validate the physical identity of the compound.

Proton NMR ( NMR, 400 MHz, )

-

4.30 ppm (s, 2H): Methylene bridge (

-

3.50–4.00 ppm (br s, 3H): Amine protons (

- 6.60–7.30 ppm (m, 9H): Aromatic protons. Look for the complex multiplet characteristic of two distinct phenyl rings.

Infrared Spectroscopy (FT-IR)

-

3300–3450 cm

: Primary and secondary amine N-H stretching (doublet for -

1600, 1500 cm

: Aromatic C=C ring skeletal vibrations. -

750 cm

: Ortho-substituted benzene ring out-of-plane bending.

Handling & Safety (SDS Summary)

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The compound is sensitive to oxidation; air exposure causes darkening (formation of quinoid impurities).

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

PubChem. (2025).[5][8][9][7] 2-[(Phenylamino)methyl]aniline (Compound).[1][2] National Library of Medicine. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-[(Phenylamino)methyl]aniline|CAS 20887-06-3 [benchchem.com]

- 3. D-Sorbitol(50-70-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 2-Aminobenzyl alcohol | C7H9NO | CID 21439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Calcitriol solution USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 7. (2-(Aminomethyl)phenyl)methanol | C8H11NO | CID 11275036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Phenyl-2-pyrimidinamine | C10H9N3 | CID 11643997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Handling of 2-(Aminomethyl)-N-phenylaniline

Executive Summary

This technical guide characterizes the solubility landscape of 2-(Aminomethyl)-N-phenylaniline (also referred to as

Key Takeaway: The compound is highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM).[1] It shows temperature-dependent solubility in alcohols (Ethanol, Methanol) making them ideal for recrystallization.[1] It is practically insoluble in water at neutral pH but dissolves readily upon protonation (pH < 4.5).

Physicochemical Characterization

To understand solubility, we must first analyze the molecular interaction sites.[1]

| Property | Value / Characteristic | Impact on Solubility |

| Structure | Aniline core with ortho-aminomethyl group and N-phenyl substituent. | The N-phenyl group adds significant lipophilicity (increasing LogP), reducing water solubility compared to the parent 2-aminobenzylamine. |

| Molecular Weight | ~198.27 g/mol | Moderate size allows for good dissolution kinetics in organic media.[1] |

| H-Bond Donors | 2 (Secondary amine -NH-, Primary amine -NH2) | Facilitates solubility in protic solvents (Alcohols) and acceptors (DMSO). |

| Basicity (pKa) | Critical: The aliphatic amine is highly basic. The compound will form salts with weak acids, drastically altering solubility.[1] | |

| LogP (Predicted) | ~2.9 - 3.1 | Indicates preference for organic phases (DCM, EtOAc) over aqueous phases. |

Structural Visualization

The molecule possesses two distinct nitrogen centers:[2][3]

- : High basicity, primary solvation site in acidic media.[1]

-

: Low basicity, sterically hindered, contributes to

Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constant, polarity, and experimental precedent in synthesis workflows.

A. Primary Solvents (High Solubility)

Recommended for stock solution preparation (100 mM+) or reaction media.

-

Dimethyl Sulfoxide (DMSO): Excellent solubility.[1] Ideal for biological assays or high-concentration stocks. Caution: DMSO is difficult to remove during workup.

-

Dichloromethane (DCM) / Chloroform: Excellent solubility due to favorable dispersion forces and lack of competing H-bonding networks.

-

Tetrahydrofuran (THF): Good solubility.[1] Useful for reactions requiring inert atmospheres (e.g., lithiation).[1]

B. Secondary Solvents (Moderate/Temperature-Dependent)

Recommended for crystallization and purification.

-

Ethanol / Methanol: Moderate solubility at Room Temperature (RT); High solubility at reflux.

-

Application: This temperature differential makes ethanol the solvent of choice for recrystallization .[1]

-

-

Ethyl Acetate: Moderate solubility.[1] Often used as the mobile phase in Thin Layer Chromatography (TLC) combined with Hexane.

-

Toluene: Low to Moderate at RT; Good at reflux.[1] Used for azeotropic removal of water during imine formation.[1]

C. Poor Solvents (Anti-Solvents)

Recommended for precipitation.

-

Water (Neutral pH): Practically insoluble (< 0.1 mg/mL).

-

Hexanes / Pentane: Poor solubility.[1][4] Used to precipitate the compound from DCM or Ethyl Acetate solutions.[1]

-

Diethyl Ether: Moderate to low solubility; often used to wash the solid filter cake.[1]

D. Reactive Incompatibility (Do Not Use)

-

Acetone / Ketones: Strictly Avoid.[1] The primary aminomethyl group (

) will react with ketones to form imines or hemiaminals, degrading your sample.

Experimental Protocols

As a Senior Scientist, I rely on self-validating protocols. Do not assume solubility; measure it using the "Saturation Shake-Flask" method adapted for limited material availability.

Protocol A: Visual Solubility Screen (Qualitative)

Use this for quick solvent selection during synthesis or extraction.

-

Weigh: Place 10 mg of 2-(Aminomethyl)-N-phenylaniline into a 4 mL clear glass vial.

-

Aliquot: Add solvent in 100

L increments. -

Agitate: Vortex for 30 seconds after each addition.

-

Observe: Check for clarity against a black background (to see undissolved particles).

-

Heat (Optional): If insoluble at RT, heat to

(using a heating block) to test for recrystallization potential.

Decision Logic:

-

< 100

L solvent (100 mg/mL): High Solubility . -

100 - 1000

L solvent (10-100 mg/mL): Moderate Solubility . -

1000

L solvent (< 10 mg/mL): Low Solubility .

Protocol B: Gravimetric Equilibrium Solubility (Quantitative)

Use this for formulation or precise physicochemical data.

-

Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a sealed vial.

-

Equilibration: Shake at controlled temperature (

) for 24 hours. -

Filtration: Filter the suspension through a 0.45

m PTFE syringe filter (pre-saturated with solvent). -

Evaporation: Transfer a known volume of filtrate to a pre-weighed vessel.[1] Evaporate solvent under vacuum/nitrogen stream.[1]

-

Weighing: Weigh the residue.

Visualization of Workflows

Figure 1: Solubility Screening Workflow

This decision tree guides the researcher through the solvent selection process based on the visual protocol above.

Caption: Step-by-step logic for determining solvent suitability, distinguishing between reaction solvents and crystallization candidates.

Figure 2: pH-Dependent Speciation

Understanding the protonation state is vital for aqueous extraction (workup).

Caption: The compound partitions into the aqueous phase at pH < 4 due to protonation of the aminomethyl group.

Handling & Stability

Oxidative Instability

Anilines and primary amines are prone to oxidation, leading to darkening (browning) of the solid or solution over time.[1]

-

Storage: Store solid under Argon or Nitrogen at

. -

Solution Stability: Solutions in DMSO or DMF should be prepared fresh. If storage is necessary, degas the solvent and store at

.[1]

Salt Formation

To improve water solubility for biological testing, convert the free base to a salt:

-

Dissolve 1 eq of compound in minimal Ethanol.

-

Add 1.1 eq of HCl (in Dioxane or Ether).[1]

-

Precipitate the Hydrochloride salt by adding Diethyl Ether.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11643997, N-Phenyl-2-pyrimidinamine (Structural Analog Data). Retrieved from [Link]

-

Beilstein Institut. (2021).[1] Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

A Comparative Analysis of 2-aminobenzylamine and 2-(aminomethyl)-N-phenylaniline: Structure, Reactivity, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, diamine building blocks are indispensable scaffolds for the construction of complex molecular architectures and pharmacologically active agents. Among these, aromatic diamines with varied substitution patterns offer a rich platform for generating structural diversity. This guide provides a detailed comparative analysis of two such diamines: the commercially available and widely utilized 2-aminobenzylamine and the more complex, custom scaffold, 2-(aminomethyl)-N-phenylaniline.

While both molecules share a common 2-(aminomethyl)aniline framework, they are distinguished by a crucial structural modification: the primary aromatic amine in 2-aminobenzylamine is replaced by a secondary N-phenylamine (diphenylamine) moiety in 2-(aminomethyl)-N-phenylaniline. This seemingly subtle change instigates a profound divergence in their physicochemical properties, chemical reactivity, and potential applications. For the drug development professional and the synthetic chemist, understanding these differences is paramount for the rational design of synthetic routes and the targeted development of novel molecular entities. This guide will dissect these differences, offering field-proven insights into their respective characteristics and strategic utility.

PART 1: Physicochemical and Structural Properties

A molecule's identity and behavior are fundamentally rooted in its structure and resulting physicochemical properties. Here, we delineate the core characteristics of 2-aminobenzylamine and 2-(aminomethyl)-N-phenylaniline.

Chemical Identity and Core Properties

The foundational properties of these two compounds are summarized below. Notably, 2-(aminomethyl)-N-phenylaniline is not a common commercially available compound, and as such, its data are largely predicted based on structurally related molecules and established chemical principles.

| Property | 2-aminobenzylamine | 2-(aminomethyl)-N-phenylaniline | Source / Rationale |

| IUPAC Name | (2-aminophenyl)methanamine | 2-(aminomethyl)-N-phenylaniline | IUPAC Nomenclature |

| Synonyms | 2-(Aminomethyl)aniline; α-Amino-o-toluidine | N-Phenyl-2-(aminomethyl)aniline | Common Chemical Naming |

| CAS Number | 4403-69-4 | Not commonly available | --- |

| Molecular Formula | C₇H₁₀N₂ | C₁₃H₁₄N₂ | --- |

| Molecular Weight | 122.17 g/mol | 198.26 g/mol | --- |

| Physical Form | White to almost white powder/crystal | Predicted: Solid | [1] / Analogy to diphenylamine derivatives |

| Melting Point | 58-61 °C | Predicted: Higher than 2-aminobenzylamine | / Increased molecular weight and aromatic system |

Structural and Electronic Analysis

The critical difference between the two molecules lies in the nature of the nitrogen atom attached directly to the ortho-position of the benzyl group.

-

2-aminobenzylamine possesses a primary aromatic amine (-NH₂) and a primary benzylic amine (-CH₂NH₂).

-

2-(aminomethyl)-N-phenylaniline features a secondary aromatic amine, which is part of a diphenylamine system (-NH-C₆H₅), and a primary benzylic amine (-CH₂NH₂).

This distinction has significant electronic and steric consequences.

Caption: Core structures of 2-aminobenzylamine and 2-(aminomethyl)-N-phenylaniline.

Basicity and Nucleophilicity: The most striking electronic difference is the basicity of the aromatic nitrogen.

-

In 2-aminobenzylamine , the primary aromatic amine is a weak base (predicted pKa ≈ 4.6), as the nitrogen's lone pair is delocalized into the attached phenyl ring. The benzylic amine is significantly more basic (predicted pKa ≈ 9.6), behaving like a typical alkylamine.[2]

-

In 2-(aminomethyl)-N-phenylaniline , the secondary aromatic amine is a substantially weaker base (predicted pKa ≈ 0.8). Here, the nitrogen lone pair is delocalized over two phenyl rings, drastically reducing its availability for protonation.[3] The basicity of its benzylic amine remains high, similar to that in 2-aminobenzylamine.

This trend directly translates to nucleophilicity. In both molecules, the benzylic amine is the most nucleophilic center. However, the primary aromatic amine of 2-aminobenzylamine is moderately nucleophilic, whereas the secondary diphenylamine nitrogen is a very poor nucleophile, a critical factor in designing selective chemical transformations.

Steric Hindrance: The replacement of a hydrogen atom with a phenyl group introduces considerable steric bulk around the aromatic nitrogen in 2-(aminomethyl)-N-phenylaniline. This steric shield further diminishes the reactivity of the aromatic amine site compared to the exposed primary amine in 2-aminobenzylamine.

Comparative Spectroscopic Data

The structural differences are clearly reflected in their spectroscopic signatures. The following table provides predicted key features for characterization.

| Spectroscopic Technique | 2-aminobenzylamine | 2-(aminomethyl)-N-phenylaniline (Predicted) |

| ¹H NMR | Doublet for -CH₂- protons. Singlet (broad) for Ar-NH₂. Singlet (broad) for -CH₂-NH₂. Multiplets for 4 aromatic protons. | Doublet for -CH₂- protons. Singlet (broad) for Ar-NH-. Singlet (broad) for -CH₂-NH₂. Multiplets for 9 aromatic protons (complex pattern). |

| ¹³C NMR | ~6 unique aromatic carbon signals. 1 aliphatic carbon signal (~45 ppm). | ~12 unique aromatic carbon signals. 1 aliphatic carbon signal (~45 ppm). |

| IR Spectroscopy | Two N-H stretch bands for primary amines (~3300-3500 cm⁻¹). N-H bending (~1600 cm⁻¹). | One N-H stretch band for the secondary amine. Two N-H stretch bands for the primary amine. N-H bending. |

Spectroscopic data for 2-aminobenzylamine and related diphenylamine structures confirm these assignments.[4][5][6][7]

PART 2: Synthesis Methodologies

The accessibility of a building block is a key consideration for its practical application. The synthetic routes to these two compounds differ significantly in complexity.

Synthesis of 2-aminobenzylamine

2-aminobenzylamine is readily prepared via well-established, high-yielding protocols. A common and efficient method is the chemical reduction of 2-aminobenzonitrile.

Protocol: Reduction of 2-aminobenzonitrile

-

Setup: A round-bottom flask is charged with 2-aminobenzonitrile and a suitable solvent such as tetrahydrofuran (THF).

-

Reduction: A reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF), is added cautiously at 0 °C. The choice of reducing agent is critical; LiAlH₄ is highly effective but requires stringent anhydrous conditions, while borane complexes offer a milder alternative.

-

Reaction: The mixture is stirred and allowed to warm to room temperature or gently refluxed until the reaction is complete (monitored by TLC).

-

Workup: The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution). The product is then extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by distillation or chromatography.

Proposed Synthesis of 2-(aminomethyl)-N-phenylaniline

The synthesis of this more complex scaffold requires modern cross-coupling techniques to form the C-N bond of the diphenylamine core. The Buchwald-Hartwig amination is the method of choice for this transformation.

Caption: Plausible synthetic workflow for 2-(aminomethyl)-N-phenylaniline.

Protocol: Buchwald-Hartwig Amination and Subsequent Reduction

-

C-N Coupling: A mixture of 2-bromobenzonitrile, aniline, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) is heated in an inert solvent like toluene. This step forms the diarylamine intermediate, 2-cyano-N-phenylaniline.[3][8]

-

Purification: After the coupling reaction is complete, the intermediate is isolated and purified via column chromatography.

-

Nitrile Reduction: The purified 2-cyano-N-phenylaniline is then reduced using the same methods described for 2-aminobenzonitrile (e.g., LiAlH₄ or BH₃·THF) to yield the final product, 2-(aminomethyl)-N-phenylaniline.

This multi-step synthesis, requiring expensive catalysts and ligands, makes 2-(aminomethyl)-N-phenylaniline a custom-synthesis target rather than a readily available starting material.

PART 3: Comparative Reactivity and Mechanistic Insights

The disparate electronic and steric environments of the aromatic amino groups dictate the reactivity profiles of these two molecules, particularly in the context of selective functionalization and heterocycle synthesis.

Reactivity Landscape

-

Benzylic Amine: In both compounds, the primary benzylic amine is the most basic and nucleophilic site. It readily undergoes standard amine reactions such as N-acylation, N-alkylation, and condensation with carbonyls to form imines. For reactions conducted under neutral or basic conditions, this site is typically the first to react.

-

Aromatic Amine: This is where the reactivity diverges sharply.

-

2-aminobenzylamine: The primary aromatic amine is sufficiently nucleophilic to participate in a wide range of reactions, including acylation and alkylation, although it is less reactive than the benzylic amine. Crucially, it can be diazotized with nitrous acid to form a diazonium salt, a versatile intermediate for introducing a variety of functional groups. Its true synthetic power is realized in cyclization reactions.

-

2-(aminomethyl)-N-phenylaniline: The secondary diphenylamine nitrogen is a very poor nucleophile and is sterically hindered. It is generally unreactive towards acylation, alkylation, or diazotization under standard conditions. This inherent lack of reactivity provides an orthogonal handle; the benzylic amine can be selectively functionalized while the aromatic amine remains untouched.

-

Case Study: Synthesis of Heterocycles

The most significant application of 2-aminobenzylamine is as a precursor to N-heterocycles, a cornerstone of many drug scaffolds.[9]

2-aminobenzylamine in Dihydroquinazoline Synthesis 2-aminobenzylamine is a classic starting material for the synthesis of dihydroquinazolines and related fused heterocycles. The reaction with an aldehyde or ketone involves a tandem reaction sequence where both amino groups participate.

Caption: General mechanism for dihydroquinazoline synthesis.

This cyclodehydration pathway is efficient and provides access to a wide array of substituted quinazolines, which are known to possess antimicrobial, antitumor, and neuroprotective properties.[4][10][11][12]

Postulated Reactivity of 2-(aminomethyl)-N-phenylaniline Due to the non-nucleophilic nature of the diphenylamine nitrogen, 2-(aminomethyl)-N-phenylaniline cannot undergo the same cyclization pathway. Its synthetic utility would lie in forming different heterocyclic systems. For instance, reacting it with a molecule containing two electrophilic centers could lead to the formation of a large, macrocyclic structure where the benzylic amine acts as the sole nucleophilic handle for ring formation, leaving the diphenylamine core as a peripheral functional group.

PART 4: Applications in Research and Drug Development

The distinct structural and reactive profiles of these compounds destine them for different roles in scientific research and development.

2-aminobenzylamine: A Workhorse for Bioactive Heterocycles

The utility of 2-aminobenzylamine is well-documented and extensive. It serves as a key building block for a variety of privileged scaffolds in medicinal chemistry.

-

Quinazolines and Benzodiazepines: As detailed above, it is a premier starting material for these heterocyclic systems, which are present in numerous approved drugs.

-

Proteomics Research: It has been used as a chemical tool to modify phosphate groups on phosphoserine peptides for analysis.[13]

-

Antiviral Agents: Recent studies have explored derivatives of the related p-aminobenzylamine as potent dual inhibitors of host proteases like TMPRSS2, which are crucial for the entry of respiratory viruses, including SARS-CoV-2.[14] This highlights the potential of the aminobenzylamine scaffold in developing broad-spectrum antiviral therapies.

2-(aminomethyl)-N-phenylaniline: A Scaffold for Privileged Structures

While less explored, the potential applications of 2-(aminomethyl)-N-phenylaniline can be inferred from the established importance of its core structure, the diphenylamine.

-

Privileged Scaffold in Kinase Inhibition: The N-phenylaniline (diphenylamine) framework is recognized as a "privileged structure" in drug discovery.[8] It forms the core of numerous Type II kinase inhibitors, which are critical in oncology. The specific substitution pattern of 2-(aminomethyl)-N-phenylaniline could be leveraged to create novel kinase inhibitors with unique binding modes or improved pharmacokinetic properties.

-

Materials Science: Diphenylamine derivatives are widely used as antioxidants and stabilizers in polymers and as intermediates for dyes.[15][16] The aminomethyl group provides a reactive handle for polymerization or grafting onto surfaces, suggesting applications in functional materials.

-

Ligand Development: The molecule contains both a soft (aromatic amine) and a hard (benzylic amine) nitrogen donor, making it an interesting candidate for the synthesis of novel ligands for transition metal catalysis.

Conclusion

The distinction between 2-aminobenzylamine and 2-(aminomethyl)-N-phenylaniline serves as a compelling illustration of how discrete structural modifications can fundamentally alter molecular behavior. 2-aminobenzylamine is a versatile, reactive, and accessible building block, prized for its ability to readily form the heterocyclic cores of many bioactive molecules. Its chemistry is dominated by the interplay between its two nucleophilic amino groups.

In contrast, 2-(aminomethyl)-N-phenylaniline is a sterically hindered and electronically deactivated system at its aromatic nitrogen. This renders it a molecule of selective reactivity, where the benzylic amine can be functionalized with high precision, leaving the inert diphenylamine core intact. Its value lies not in traditional cyclization reactions but as a pre-formed "privileged scaffold" for constructing molecules in arenas like kinase inhibition and materials science. For the discerning scientist, choosing between these two building blocks is a strategic decision based on the desired reactivity, the target molecular architecture, and the ultimate application.

References

-

Carballo, R. et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link][10][11]

-

Gupta, S. et al. (2025). The reaction of 2‐aminobenzylamine and primary alcohols for the synthesis of quinazolines via the AD process. ResearchGate. [Online] Available at: [Link][17]

-

Wang, C. et al. (2020). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

-

El-Shaieb, K. M., & Jones, P. G. (2013). The Chemical and Structural Properties of 2-Aminobenzylamine Derivatives. Zeitschrift für Naturforschung B. [Online] Available at: [Link][4][12]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Online] Available at: [Link][6]

-

Royal Society of Chemistry. Supplementary Data. [Online] Available at: [Link][7]

-

PubChem. 2-Methyl-N-phenylaniline | C13H13N. [Online] Available at: [Link][18]

-

Gauthier, A. et al. (2025). Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential. RSC Medicinal Chemistry. [Online] Available at: [Link][14]

-

Slideshare. (2016). Reactions and pharmaceutical applications of aniline. [Online] Available at: [Link][16]

-

Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. (2026). Chemistry & Biodiversity. [Online] Available at: [Link][9]

Sources

- 1. 2-Aminobenzylamine | 4403-69-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 2-AMINOBENZYLAMINE | 4403-69-4 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. 2-AMINOBENZYLAMINE(4403-69-4) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]

- 12. The Chemical and Structural Properties of 2-Aminobenzylamine Derivatives [znaturforsch.com]

- 13. 2-Aminobenzylamine | CAS 4403-69-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 17. researchgate.net [researchgate.net]

- 18. 2-Methyl-N-phenylaniline | C13H13N | CID 10986946 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide & Safety Data: 2-(Aminomethyl)-N-phenylaniline (CAS: 20877-84-3)

Executive Summary

2-(Aminomethyl)-N-phenylaniline (also known as N-phenyl-o-xylylenediamine) is a bifunctional organic building block widely utilized in drug discovery and advanced synthetic chemistry. Featuring both a highly nucleophilic primary aliphatic amine and a sterically hindered secondary aromatic amine, the compound offers unique regioselective reactivity. However, this dual-amine structure necessitates rigorous safety protocols, as it inherits the severe corrosivity of benzylamines and the insidious hematological toxicity of aniline derivatives. This whitepaper provides a comprehensive, causality-driven guide to the chemical profiling, toxicological mechanisms, and self-validating handling protocols for this compound.

Chemical & Structural Profiling

The reactivity and instability of 2-(Aminomethyl)-N-phenylaniline are dictated by its structural moieties. The primary aminomethyl group (-CH₂NH₂) acts as a strong base and nucleophile, making it susceptible to rapid reaction with atmospheric carbon dioxide (forming carbamates) and moisture. Conversely, the secondary diarylamine group is highly prone to auto-oxidation, leading to the formation of deeply colored quinone imine impurities if exposed to ambient air.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 2-(Aminomethyl)-N-phenylaniline |

| CAS Number | 20877-84-3 |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.26 g/mol |

| Structural Moieties | Primary aliphatic amine, Secondary aromatic amine |

| Appearance | Off-white to pale yellow solid (darkens upon oxidation) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

Toxicological Profile & Mechanism of Action

Handling 2-(Aminomethyl)-N-phenylaniline requires an understanding of the distinct toxicological pathways driven by its two amine functional groups.

Hematological Toxicity (Aniline Moiety)

Like most aniline derivatives, this compound poses a severe risk of methemoglobinemia [1]. Upon dermal absorption or inhalation, the aniline moiety undergoes hepatic N-hydroxylation via the Cytochrome P450 (CYP450) system. The resulting N-hydroxyarylamine intermediate enters the bloodstream and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). This structural change prevents oxygen binding, leading to cellular hypoxia, cyanosis (blue discoloration of the skin), and potentially fatal respiratory distress[1].

Corrosivity & Tissue Damage (Benzylamine Moiety)

The primary aliphatic amine confers a high localized pH upon contact with moisture. It is classified as a severe skin and eye irritant, capable of causing irreversible corrosive burns and mucosal tissue damage upon contact[2].

Caption: Hepatic metabolism pathway of aniline derivatives leading to methemoglobinemia.